Molybdenum trisulfide

Vue d'ensemble

Description

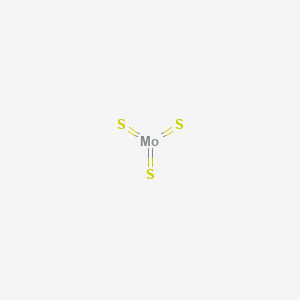

Molybdenum trisulfide is an inorganic compound with the formula MoS3 . It appears as a dark brown solid and is insoluble in water .

Synthesis Analysis

Molybdenum trisulfide can be synthesized by thermosolvolysis of sulfur-containing precursors . In one method, tetraalkylammonium molybdenum and rhenium thiometallates with different alkyl groups were synthesized . The compounds obtained were characterized by spectral and thermal methods .Molecular Structure Analysis

The Molybdenum trisulfide molecule contains a total of 3 bonds. There are 3 non-H bonds, 3 multiple bonds, and 3 double bonds . The 2D chemical structure image of Molybdenum trisulfide is also called the skeletal formula .Physical And Chemical Properties Analysis

Molybdenum trisulfide has a molar mass of 192.155 g/mol . It appears as a dark brown solid and is insoluble in water . The particle size of the amorphous MoS3 was about 1 μm .Applications De Recherche Scientifique

Nanotube Synthesis

MoS2 has been utilized in the production of nanotubes. Nath, Govindaraj, and Rao (2001) found that heating trisulfide molybdenum complexes in a hydrogen stream produces MoS2 nanotubes with bamboo-like stacking. This suggests similarities with the growth of carbon nanotubes and points towards the preparation of other layered sulfide nanotubes (Nath, Govindaraj, & Rao, 2001).

Electronics and Optoelectronics

Ganatra and Zhang (2014) highlighted MoS2's potential in nanoelectronics and optoelectronics. Its ultrathin layered structure and direct band gap of 1.9 eV make it suitable for applications in these fields. Additionally, it's promising for spintronic and valleytronic devices due to its ability to control spin and valley degrees of freedom (Ganatra & Zhang, 2014).

Tribology

The tribological (friction and wear) properties of MoS2 have been extensively studied. Windom, Sawyer, and Hahn (2011) used Raman spectroscopy to investigate MoS2 in tribological systems, finding it useful in studying MoS2 coatings and transformations to molybdenum trioxide under various conditions (Windom, Sawyer, & Hahn, 2011). Gradt and Schneider (2016) reported on the improved tribological behavior of MoS2 coatings under various environments, including moist conditions and cryogenic temperatures, by optimizing physical vapor deposition parameters (Gradt & Schneider, 2016).

Biomedical Applications

Yadav et al. (2018) provided an overview of the biomedical applications of MoS2, particularly in therapy, imaging, and biosensing. They discussed its unique properties, like structural, physicochemical, and optical characteristics, which lend it to diverse biomedical applications (Yadav, Roy, Singh, Khan, & Jaiswal, 2018).

Energy Storage

Wang, Ng, Chew, Wexler, Wang, and Liu (2007) studied nanosize MoS3 for lithium batteries, confirming its structure as Mo3S9 clusters linked by bridging S-S bonds. This insight is critical for improving lithium battery performance (Wang, Ng, Chew, Wexler, Wang, & Liu, 2007).

Propriétés

IUPAC Name |

tris(sulfanylidene)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWWSIKTCILRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Mo](=S)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893183 | |

| Record name | Molybdenum sulfide (MoS3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Molybdenum sulfide (MoS3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Molybdenum trisulfide | |

CAS RN |

12033-29-3 | |

| Record name | Molybdenum trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12033-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum sulfide (MoS3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum sulfide (MoS3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum sulfide (MoS3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-Methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid](/img/structure/B1676619.png)

![5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole](/img/structure/B1676620.png)

![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)

![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)

![2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone](/img/structure/B1676638.png)

![N-mesitylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B1676641.png)